![molecular formula C14H18N2O2 B7564552 N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide, also known as DMCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has been shown to inhibit the STAT3 signaling pathway, which is known to promote cancer cell growth and survival. N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also shown that N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide can inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis. In addition, N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
One of the major advantages of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide is its selective toxicity towards cancer cells, making it a promising candidate for cancer treatment. However, the exact mechanism of action of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide is not fully understood, which limits its potential use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide.
将来の方向性
Future research on N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide should focus on elucidating its mechanism of action and optimizing its dosage and administration for clinical use. In addition, further studies are needed to investigate the potential use of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide in combination with other anti-cancer agents for enhanced efficacy. Finally, the potential use of N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide as an anti-inflammatory agent should be further explored in animal models.
合成法
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide is synthesized through a multistep process involving the reaction of 2-aminobenzamide with 2-methylcyclopropanecarbonyl chloride and dimethylamine. The resulting product is then purified through recrystallization to obtain pure N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide.
科学的研究の応用
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment, specifically for its ability to inhibit the growth of cancer cells. Research has shown that N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide has also been investigated for its potential use as an anti-inflammatory agent, with promising results in animal models.
特性
IUPAC Name |
N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-8-11(9)13(17)15-12-7-5-4-6-10(12)14(18)16(2)3/h4-7,9,11H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMJOGBSWDIWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

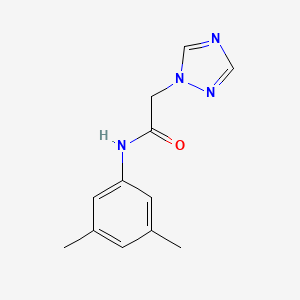
![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)
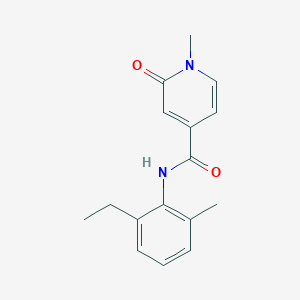
![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)
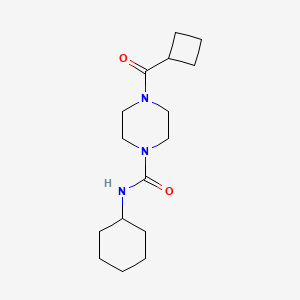
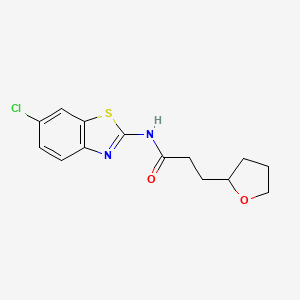
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)

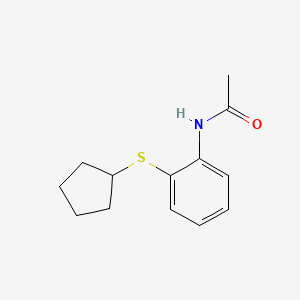
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)